REACTION_SMILES
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[CH3:1][C:2]#[N:3].[CH3:6][O:7][C:8]([c:9]1[cH:10][cH:11][c:12]([C:15]#[N:16])[cH:13][cH:14]1)=[O:17].[H-:4].[Na+:5].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1>>[CH2:1]([C:2]#[N:3])[C:8](=[O:7])[c:9]1[cH:10][cH:11][c:12]([C:15]#[N:16])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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N#CCC(=O)c1ccc(C#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |